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Abstract
This application note presents a detailed methodology for the separation of octane (C8)

isomers using capillary gas chromatography (GC) with flame ionization detection (FID). Octane

isomers are significant components of gasoline and other hydrocarbon fuels, and their

individual quantification is crucial for quality control and process optimization. This document

provides a comprehensive experimental protocol using a non-polar stationary phase, which

separates the isomers primarily based on their boiling points and molecular structure.

Quantitative data, including boiling points and Kovats retention indices, are summarized to

facilitate peak identification. This guide is intended for researchers, scientists, and

professionals in the petrochemical and related industries.

Introduction
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile

compounds.[1] For complex mixtures of isomers with similar physical and chemical properties,

such as the 18 structural isomers of octane, high-resolution capillary GC is the method of

choice.[2] The separation of these isomers is challenging due to their closely related boiling

points and structures.

The selection of an appropriate stationary phase is critical for achieving the desired separation.

For nonpolar analytes like alkane isomers, a non-polar stationary phase is optimal.[3] A
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common and effective choice is a 100% dimethylpolysoxane phase, which separates

compounds primarily based on their boiling points.[3] More specialized phases, such as those

with liquid crystalline properties, can offer enhanced selectivity for structurally similar isomers.

[2]

This application note focuses on a robust method using a standard, non-polar capillary column,

providing a reliable and reproducible approach for the separation of octane isomers.

Experimental
Instrumentation and Consumables

Gas Chromatograph: Agilent 7890A GC system (or equivalent) equipped with a split/splitless

injector and a flame ionization detector (FID).

GC Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness (100%

Dimethylpolysiloxane).

Carrier Gas: Helium (99.999% purity).

Detector Gases: Hydrogen (99.999% purity) and compressed air (zero grade).

Sample: A prepared mixture of octane isomers in a volatile solvent (e.g., pentane or hexane).

Vials: 2 mL amber glass vials with PTFE/silicone septa.

Syringe: 10 µL GC syringe.

Chromatographic Conditions
A summary of the GC method parameters is provided in Table 1.

Table 1: GC Method Parameters
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Parameter Value

Injector

Type Split/Splitless

Temperature 250 °C

Split Ratio 100:1

Injection Volume 1.0 µL

Oven

Initial Temperature 35 °C

Initial Hold Time 15 min

Temperature Ramp 2 °C/min

Final Temperature 150 °C

Final Hold Time 5 min

Column

Stationary Phase 100% Dimethylpolysiloxane (DB-1 or equivalent)

Dimensions 60 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas

Gas Helium

Flow Rate 1.0 mL/min (Constant Flow)

Detector

Type Flame Ionization Detector (FID)

Temperature 300 °C

Hydrogen Flow 30 mL/min

Air Flow 300 mL/min

Makeup Gas (Helium) 25 mL/min
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Results and Discussion
The separation of octane isomers on a non-polar stationary phase is primarily governed by

their boiling points. Isomers with lower boiling points will have shorter retention times. The

degree of branching also influences the elution order; more highly branched isomers tend to be

more volatile and thus elute earlier.

Table 2 provides a list of the 18 octane isomers, their boiling points, and their Kovats retention

indices on a non-polar (OV-101, similar to DB-1) stationary phase.[3] The retention index is a

normalized measure of retention that helps in the identification of compounds across different

systems.[4]

Table 2: Octane Isomers - Boiling Points and Retention Indices
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Peak No. Isomer Name Boiling Point (°C)
Kovats Retention
Index (I) on OV-101

1
2,2,4-

Trimethylpentane
99.2 691.9

2
2,2,3-

Trimethylpentane
109.8 743.6

3
2,3,4-

Trimethylpentane
113.5 764.5

4
2,3,3-

Trimethylpentane
114.7 778.8

5 2,4-Dimethylhexane 109.4 728.5

6 2,5-Dimethylhexane 109.1 720.6

7 3,3-Dimethylhexane 112.0 757.2

8 3,4-Dimethylhexane 117.7 781.1

9 2-Methylheptane 117.6 767.8

10 3-Methylheptane 119.0 774.5

11 4-Methylheptane 117.7 771.2

12 3-Ethylhexane 118.5 784.8

13 2,2-Dimethylhexane 106.8 725.3

14 2,3-Dimethylhexane 115.6 769.7

15
3-Ethyl-2-

methylpentane
119.2 792.4

16
3-Ethyl-3-

methylpentane
118.3 803.5

17 n-Octane 125.7 800.0

18
2,2,3,3-

Tetramethylbutane
106.5 709.8
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Note: The elution order on a specific column may vary slightly based on the exact

chromatographic conditions.

Protocols
Sample Preparation

Prepare a stock solution of each available octane isomer standard at a concentration of 1000

µg/mL in pentane.

Create a mixed isomer standard solution by combining appropriate volumes of each stock

solution to achieve the desired final concentration for each isomer (e.g., 50 µg/mL).

Transfer the final mixed standard solution to a 2 mL autosampler vial and cap securely.

GC System Preparation and Sample Analysis
System Startup: Ensure that the GC system is leak-free and that all gases are flowing at

their setpoints.

Method Loading: Load the chromatographic method detailed in Table 1 into the GC software.

System Equilibration: Allow the GC oven to equilibrate at the initial temperature of 35 °C for

at least 15 minutes before the first injection.

Blank Injection: Perform a blank injection (pentane solvent) to ensure the system is clean

and free from contaminants.

Sample Injection: Inject 1.0 µL of the prepared octane isomer mixture onto the GC column.

Data Acquisition: Start the data acquisition at the time of injection and record the

chromatogram for the entire duration of the run.

Peak Identification: Identify the peaks in the chromatogram based on their retention times

and by comparing them to the elution order predicted by the boiling points and retention

indices in Table 2. For unambiguous identification, individual isomer standards should be run.

Quantification: Integrate the area of each identified peak. The concentration of each isomer

can be determined using an external standard calibration curve if required.
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Visualizations
Experimental Workflow
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Prepare Individual
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GC analysis workflow from sample preparation to data reporting.

Method Development Logic
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Define Analytical Goal:
Separate Octane Isomers

Column Selection:
Non-polar stationary phase

(e.g., 100% Dimethylpolysiloxane)

Set Initial GC Parameters:
Injector Temp, Detector Temp,

Carrier Gas Flow

Develop Temperature Program

Isothermal Analysis:
Constant low temperature

(e.g., 40-60°C)

For simple mixtures or
 to maximize early peak resolution

Gradient (Temperature Ramp) Analysis

For complex mixtures with
 a wide boiling point range

Validate Method:
Resolution, Repeatability,

Peak Shape

Optimize Ramp Rate:
Start with 2-5°C/min for

high resolution

Optimize Initial & Final Hold Times

Final Optimized Method

Click to download full resolution via product page

Logical flow for developing a GC method for isomer separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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